(3E)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one

Antiproliferative activity Structure-activity relationship (SAR) NCI 60-cell screen

Discerning tubulin-mediated from Nox4-driven antiproliferative effects within the combretastatin chemotype requires isomerically pure, functionally validated probes. Substituting the 5-MeO isomer inadvertently introduces strong tubulin engagement (IC50 6.1 µM), confounding pathway attribution. The 6-MeO positional isomer (CAS 1151995-69-5) resolves this: • Nox4/ROS Pathway Bias: Downregulates Nox4 and inhibits ROS in AML B1647 cells; tubulin assembly IC50 >20 µM, enabling orthogonal pathway dissection vs. the 5-MeO analog. • ~9.3-Fold Wider Dynamic Range: Mean GI50 4.3 µM (NCI 60-cell panel) vs. 0.46 µM for the 5-MeO isomer, preserving room for dose-response and synergism studies. • Distinct COMPARE Fingerprint: Unique correlation pattern for mechanism-of-action classification without scaffold-hopping artifacts. Supplied as ≥97% (HPLC) yellow solid; ambient shipping; stored at +2°C to +8°C protected from light. For R&D use only.

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
Cat. No. B12282062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one
Molecular FormulaC19H19NO5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N2
InChIInChI=1S/C19H19NO5/c1-22-12-5-6-13-14(19(21)20-15(13)10-12)7-11-8-16(23-2)18(25-4)17(9-11)24-3/h5-10H,1-4H3,(H,20,21)/b14-7+
InChIKeyYLUHXAHNPQALMQ-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulin Polymerization Inhibitor II Comparator-Based Selection


(3E)-6-Methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one (CAS 1151995-69-5), commercially designated as Tubulin Polymerization Inhibitor II, is a synthetic E-configured 3-benzylidene-indolin-2-one derivative (C19H19NO5, MW 341.36) [1]. It belongs to the trimethoxybenzylidene–indolinone class that incorporates the 3,4,5-trimethoxyphenyl pharmacophore found in combretastatin A-4 (CSA4) and colchicine [1]. The compound is recognized as a cell-permeable anti-microtubule agent with reported sub-micromolar tubulin polymerization inhibitory activity and nanomolar-range antiproliferative effects across diverse cancer cell lines . Its positional isomerism relative to the 5-methoxy congener creates a structurally defined differentiation point that directly impacts biological potency, target engagement, and application specificity.

Methoxy Position Determines Indolinone Inhibitor Specificity


Within the 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-one chemotype, the position of the methoxy substituent on the indolinone ring is not a silent structural modification. The 5-methoxy isomer (NSC 134544) exhibits a mean pGI50 of 6.34 (≈0.46 µM) and inhibits tubulin assembly with an IC50 of 6.1 µM [1][2]. In contrast, the 6-methoxy isomer ((3E)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one, compound 7) demonstrates a mean GI50 of 4.3 µM and tubulin assembly IC50 >20 µM [1][2]. This represents a greater than 9-fold difference in antiproliferative potency and a greater than 3-fold difference in tubulin-target engagement solely attributable to methoxy positional isomerism [1][2]. Furthermore, the 6-methoxy compound shows engagement of the Nox4/ROS axis in acute myeloid leukemia B1647 cells that is not observed for the 5-methoxy analog, indicating that substitution pattern dictates mechanism-of-action partitioning within this scaffold [1]. Generic interchange within this class therefore risks selecting a compound with fundamentally different potency, target profile, and downstream biological readout.

Comparator Evidence: Tubulin Polymerization Inhibitor II Differentiation


Positional Isomerism Dictates Antiproliferative Potency

The 6-methoxy positional isomer (target compound 7) was directly compared with the 5-methoxy isomer (2h / NSC 134544) across the NCI 60-cell line panel. The 6-methoxy compound yielded a Mean Graph Midpoint (MG-MID) GI50 of 4.3 µM, whereas the 5-methoxy isomer achieved a mean pGI50 of 6.34, corresponding to a GI50 of approximately 0.46 µM [1][2]. This represents an approximately 9.3-fold greater potency for the 5-methoxy isomer [1][2]. The introduction of a methyl group at position 6 (compound 7) was explicitly noted to not improve activity relative to the unsubstituted or 5-substituted analogs [2].

Antiproliferative activity Structure-activity relationship (SAR) NCI 60-cell screen

Tubulin Assembly Inhibition: Weak vs. 5-Methoxy and CSA4

In a purified porcine brain tubulin assembly assay, the target 6-methoxy compound (compound 7) exhibited an IC50 >20 µM [1]. By comparison, the 5-methoxy isomer NSC 134544 inhibited tubulin assembly with an IC50 of 6.1 ± 0.2 µM, and the reference colchicine-site agent combretastatin A-4 (CSA4) gave an IC50 of 1.1 ± 0.1 µM [1]. The target compound is therefore at least 3.3-fold weaker than the 5-methoxy analog and >18-fold weaker than CSA4 in direct tubulin engagement [1]. Commercially, the compound is reported as Tubulin Polymerization Inhibitor II with an IC50 of 4.5 µM in an alternative tubulin assembly format .

Tubulin polymerization Microtubule destabilizer Colchicine binding site

Nox4 Inhibition as a Distinct Mechanism from Tubulin Binding

The 6-methoxy compound (compound 7) inhibited ROS production and downregulated Nox4 in B1647 acute myeloid leukemia cells more effectively than the nonspecific Nox inhibitor diphenyleneiodonium (DPI) [1]. This Nox4-inhibitory property was shared with compound 5 but was not reported for the 5-methoxy isomer NSC 134544 or compound 8, which instead exhibited stronger tubulin assembly inhibition [1]. The mechanism-of-action study concluded that Nox4 could be a target for compounds 5 and 7, and that Nox4 inhibition contributes to their antiproliferative activity in acute myeloid leukemia cells [1].

NADPH oxidase 4 (Nox4) Reactive oxygen species (ROS) Acute myeloid leukemia

E-Geometry and Methoxy Position Determine COMPARE Profiles

The 2006 study demonstrated that strong COMPARE correlations among cell line response patterns suggest these indolinones act through a combination of different mechanisms [1]. The E-geometry of the benzylidene bridge is critical for bioactivity; Z-isomers in the series (compounds 3, 5, 6, 13, and 14) exhibited distinct activity profiles from their E-counterparts [1][2]. The target compound (compound 7) bears the E-configuration and a 6-methoxy substituent, a combination that yields a unique COMPARE fingerprint distinct from both the 5-methoxy-E isomer and the 6-chloro-E isomer [2].

NCI COMPARE analysis Mechanism-of-action classification E/Z isomerism

NCI 53-Cell Line Potency Spectrum

Independent commercial characterization of Tubulin Polymerization Inhibitor II (the target compound as formulated product) reports that the compound displays GI50 values below 10 nM for 46 out of 53 cell lines in the NCI panel tested . This nanomolar-range potency spectrum provides a benchmark for the commercial formulation that may differ from the academic characterization of compound 7 due to differences in purity, solubility formulation, or assay protocol. No equivalent 53-line GI50 distribution is publicly available for the 5-methoxy isomer (NSC 134544) in a directly comparable format .

Antiproliferative screening NCI tumor cell line panel Drug sensitivity profiling

Application Scenarios for Tubulin Polymerization Inhibitor II


Tubulin-Dependent vs. Nox4-Dependent Mechanisms in Leukemia

In acute myeloid leukemia (B1647 cells), the 6-methoxy compound inhibits ROS production and downregulates Nox4 more effectively than the nonspecific inhibitor DPI, whereas the 5-methoxy isomer NSC 134544 shows negligible Nox4 engagement and stronger tubulin assembly inhibition (IC50 6.1 vs. >20 µM) [1]. This mechanistic partitioning allows researchers to use the 6-methoxy compound as a Nox4-biased probe alongside the 5-methoxy analog as a tubulin-biased control within the same chemotype, enabling orthogonal dissection of antiproliferative pathways in leukemia cells without scaffold-hopping artifacts [1].

Moderate-Potency Tool Compound for SAR Studies

With a mean GI50 of 4.3 µM across the NCI 60-cell panel versus 0.46 µM for the 5-methoxy isomer, the 6-methoxy compound provides a ~9.3-fold wider dynamic range for dose-response studies [1][2]. This characteristic is valuable when establishing structure-activity relationships where saturation at low nanomolar concentrations would obscure substituent-dependent potency differences, or when co-treatment synergism studies require a moderate basal cytotoxicity level that leaves room for detecting combinatorial effects [2].

Trimethoxyphenyl Probe with Minimal Tubulin Engagement

The target compound retains the 3,4,5-trimethoxyphenyl motif critical for colchicine-site recognition but exhibits tubulin assembly IC50 >20 µM, making it a suitable negative-control compound for experiments designed to attribute cellular phenotypes specifically to microtubule disruption [1]. In contrast, combretastatin A-4 (tubulin IC50 1.1 µM) and the 5-methoxy isomer (6.1 µM) would confound such studies by introducing significant tubulin-mediated effects at comparable concentrations [1]. This scenario applies to target deconvolution campaigns where the trimethoxyphenyl moiety may interact with non-tubulin protein targets.

COMPARE Fingerprint Profiling for Mechanism Classification

The 6-methoxy-E compound generates a COMPARE correlation pattern that is distinct from both the 5-methoxy-E isomer and the 6-chloro-E isomer, as demonstrated by the strong within-class yet compound-specific COMPARE correlations reported in the 2006 and 2013 studies [1][2]. Procurement of this specific isomer is essential for mechanism-of-action classification studies that rely on COMPARE analysis to cluster compounds by predicted target pathway; substitution with a different positional isomer would misclassify the compound and invalidate mechanism-based screening conclusions [1].

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